molecular formula C24H38BNO4 B8538191 tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Cat. No.: B8538191
M. Wt: 415.4 g/mol
InChI Key: VPBLCGBHYKRSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a boronic ester, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the boronic ester and the coupling of the piperidine ring. Common synthetic routes may include:

    Formation of the Boronic Ester: This step involves the reaction of a phenylboronic acid derivative with pinacol to form the boronic ester. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

    Coupling with Piperidine: The boronic ester is then coupled with a piperidine derivative under conditions such as Suzuki-Miyaura coupling, which involves a palladium catalyst and a base like sodium carbonate in a solvent such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring or other functional groups.

    Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Palladium catalysts, bases like sodium carbonate, solvents like ethanol or water

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester yields a phenol derivative, while Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the design of molecules with therapeutic properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate depends on its specific application. In organic synthesis, the boronic ester group acts as a key functional group in coupling reactions, facilitating the formation of new carbon-carbon bonds. In medicinal chemistry, the compound’s piperidine ring and boronic ester may interact with biological targets, influencing molecular pathways and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidinecarboxylate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate is unique due to its combination of a piperidine ring, a boronic ester, and a tert-butyl group

Properties

Molecular Formula

C24H38BNO4

Molecular Weight

415.4 g/mol

IUPAC Name

tert-butyl 4-[2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C24H38BNO4/c1-9-18-19(17-13-15-26(16-14-17)21(27)28-22(2,3)4)11-10-12-20(18)25-29-23(5,6)24(7,8)30-25/h10-12,17H,9,13-16H2,1-8H3

InChI Key

VPBLCGBHYKRSGD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C)CC

Origin of Product

United States

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